Methyl 6-chloro-5-cyanonicotinate
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Overview
Description
Methyl 6-chloro-5-cyanonicotinate is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 5th position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-cyanonicotinate typically involves the reaction of methyl 5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate with trichlorophosphate at 100°C for 3 hours under an inert atmosphere. This is followed by the addition of sodium acetate in water at room temperature, with cooling provided by an ice bath .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-cyanonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Methyl 6-amino-5-cyanonicotinate.
Oxidation: Methyl 6-chloro-5-cyanonicotinic acid.
Scientific Research Applications
Methyl 6-chloro-5-cyanonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The exact mechanism of action of Methyl 6-chloro-5-cyanonicotinate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Methyl 6-chloro-5-nitronicotinate: Another derivative with a nitro group instead of a cyano group.
Uniqueness: Methyl 6-chloro-5-cyanonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives.
Biological Activity
Methyl 6-chloro-5-cyanonicotinate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H5ClN2O2
- Molar Mass : 196.59 g/mol
- Density : Approximately 1.40 g/cm³ (predicted)
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the realms of anti-inflammatory and anti-fibrotic effects. The following sections detail specific findings from recent research.
Anti-Fibrotic Activity
A significant study evaluated the anti-fibrotic potential of compounds similar to this compound. The results indicated that these compounds could inhibit collagen synthesis and accumulation in hepatic stellate cells (HSCs), which are pivotal in liver fibrosis progression.
Key Findings:
- IC50 Values : The half-maximal inhibitory concentration (IC50) of related compounds ranged around 45.69 μM to 100 μM, demonstrating effective inhibition of collagen prolyl-4-hydroxylase activity, a key enzyme in collagen maturation .
- Mechanism : The inhibition of collagen synthesis was linked to reduced expression of collagen type I alpha 1 (COL1A1), suggesting potential for therapeutic applications in fibrotic diseases .
In Vitro Studies
In vitro assays have been crucial in understanding the biological activity of this compound.
Table 1: Summary of In Vitro Findings
Compound | IC50 (μM) | Effect on Collagen Synthesis | Mechanism |
---|---|---|---|
This compound | TBD | Inhibitory | Prolyl-4-hydroxylase inhibition |
Related Compounds (e.g., 12m, 12q) | 45.69 - 100 | Significant reduction | COL1A1 expression suppression |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives in treating fibrotic conditions:
- Liver Fibrosis Model : In a rat model of dimethylnitrosamine-induced hepatic fibrosis, treatment with methyl derivatives resulted in reduced liver collagen deposition and improved liver function markers.
- Skin Fibrosis : Similar compounds demonstrated efficacy in reducing skin fibrosis in murine models, indicating broader applications beyond hepatic conditions.
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. Preliminary toxicological evaluations suggest that compounds similar to this compound exhibit low acute toxicity but require further investigation into chronic effects and long-term safety profiles .
Properties
IUPAC Name |
methyl 6-chloro-5-cyanopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)7(9)11-4-6/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTHXDKDKZOGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.